
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride is a chemical compound with the molecular formula C17H27NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a propyl chain, and a phenylbutyrate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride typically involves the esterification of 2-phenylbutyric acid with 3-(diethylamino)propyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
化学反应分析
Types of Reactions
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 2-phenylbutyric acid or corresponding ketones.
Reduction: 3-(Diethylamino)propyl 2-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also modulate signaling pathways and biochemical processes within cells.
相似化合物的比较
Similar Compounds
- 3-(Diethylamino)propyl 2-(2,3-dimethylanilino)benzoate hydrochloride
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
- Phenylbutyric acid derivatives
Uniqueness
3-(Diethylamino)propyl 2-phenylbutyrate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diethylamino group, a propyl chain, and a phenylbutyrate moiety allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
73747-23-6 |
|---|---|
分子式 |
C17H28ClNO2 |
分子量 |
313.9 g/mol |
IUPAC 名称 |
diethyl-[3-(2-phenylbutanoyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-4-16(15-11-8-7-9-12-15)17(19)20-14-10-13-18(5-2)6-3;/h7-9,11-12,16H,4-6,10,13-14H2,1-3H3;1H |
InChI 键 |
SMLCJXXABWLANF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


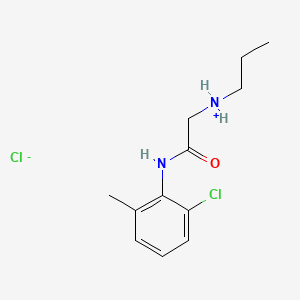
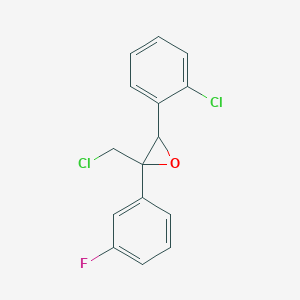
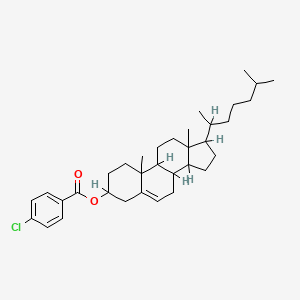
![[4-(3-Trifluormethyl-phenylamino)-thiophen-3-YL]-acetic acid](/img/structure/B13754630.png)
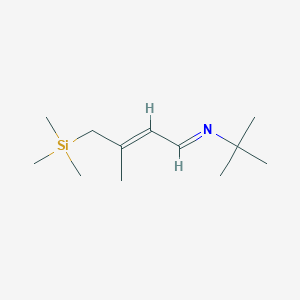
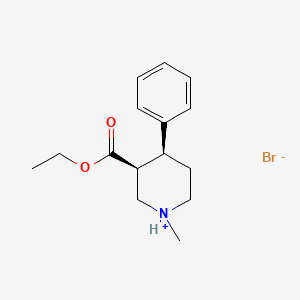
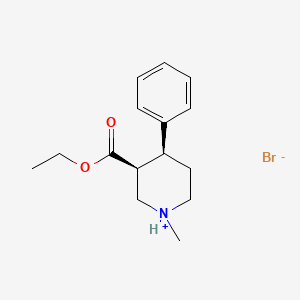
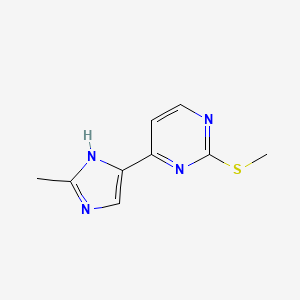
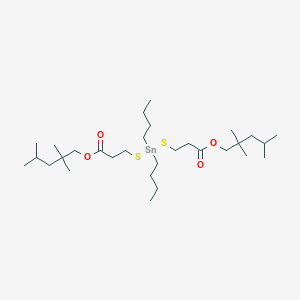
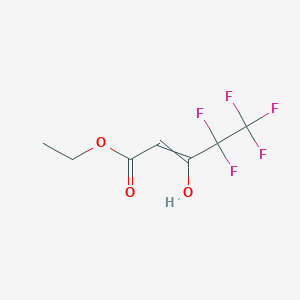
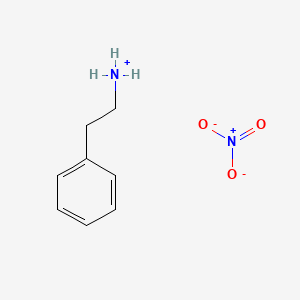
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
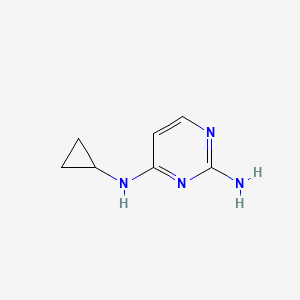
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
